(5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate
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Overview
Description
(5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate is a complex organic compound that features a brominated thiophene ring and a chlorinated pyridine ring connected by a propenoate linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate typically involves multi-step organic reactions. One common approach is the condensation of 5-bromothiophene-3-carbaldehyde with (E)-3-(2-chloropyridin-4-yl)acrylic acid under basic conditions to form the desired ester. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the propenoate linker can be reduced to form the corresponding alkane.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of thiophene and pyridine derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of both thiophene and pyridine rings makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of (5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromothiophen-2-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate
- (5-Bromothiophen-3-yl)methyl (E)-3-(2-fluoropyridin-4-yl)prop-2-enoate
- (5-Bromothiophen-3-yl)methyl (E)-3-(2-methylpyridin-4-yl)prop-2-enoate
Uniqueness
The uniqueness of (5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for selective reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(5-bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO2S/c14-11-5-10(8-19-11)7-18-13(17)2-1-9-3-4-16-12(15)6-9/h1-6,8H,7H2/b2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBOEGMMMSUITO-OWOJBTEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=CC(=O)OCC2=CSC(=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=C1/C=C/C(=O)OCC2=CSC(=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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